2-Propylpyrimidin-5-OL
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Overview
Description
2-Propylpyrimidin-5-OL is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles that play a crucial role in various biological processes, including the structure of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylpyrimidin-5-OL typically involves the reaction of appropriate pyrimidine precursors under controlled conditions. One common method includes the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux, and the product is isolated through crystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Propylpyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, pyrimidine oxides, and reduced pyrimidine derivatives .
Scientific Research Applications
2-Propylpyrimidin-5-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Propylpyrimidin-5-OL involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-Pyridinols: These compounds have similar antioxidant properties but differ in their chemical structure.
5-Pyrimidinols: These are closely related and share similar reactivity and applications.
Phenolic Antioxidants: Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) are used in combination with 2-Propylpyrimidin-5-OL for synergistic effects.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a radical-trapping antioxidant makes it particularly valuable in various applications .
Properties
Molecular Formula |
C7H10N2O |
---|---|
Molecular Weight |
138.17 g/mol |
IUPAC Name |
2-propylpyrimidin-5-ol |
InChI |
InChI=1S/C7H10N2O/c1-2-3-7-8-4-6(10)5-9-7/h4-5,10H,2-3H2,1H3 |
InChI Key |
SQKCMNUCNFQVTR-UHFFFAOYSA-N |
SMILES |
CCCC1=NC=C(C=N1)O |
Canonical SMILES |
CCCC1=NC=C(C=N1)O |
Origin of Product |
United States |
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